molecular formula C10H15ClN2O B11886641 3-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine CAS No. 1346708-22-2

3-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

Cat. No.: B11886641
CAS No.: 1346708-22-2
M. Wt: 214.69 g/mol
InChI Key: LKYWGQGUCZDJNO-UHFFFAOYSA-N
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Description

3-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine: is an organic compound that features a pyridine ring substituted with a chlorine atom and an ether linkage to a dimethylamino propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 4-chloropyridine, is reacted with an appropriate alcohol under basic conditions to form the intermediate 4-chloropyridin-2-yl ether.

    Alkylation: The intermediate is then subjected to alkylation with N,N-dimethylpropan-1-amine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like manganese dioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding aldehyde or ketone, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ether linkage and dimethylamino propyl group differentiate it from other similar pyridine derivatives, potentially offering unique reactivity and applications.

Properties

CAS No.

1346708-22-2

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

3-(4-chloropyridin-2-yl)oxy-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C10H15ClN2O/c1-13(2)6-3-7-14-10-8-9(11)4-5-12-10/h4-5,8H,3,6-7H2,1-2H3

InChI Key

LKYWGQGUCZDJNO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC1=NC=CC(=C1)Cl

Origin of Product

United States

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